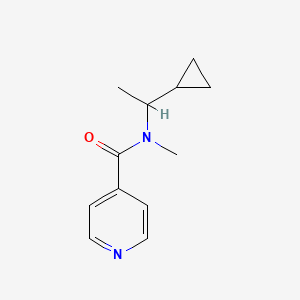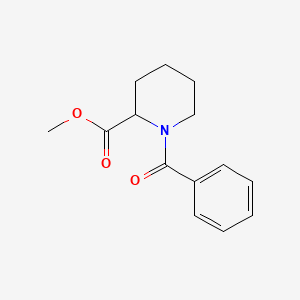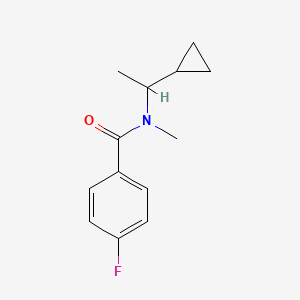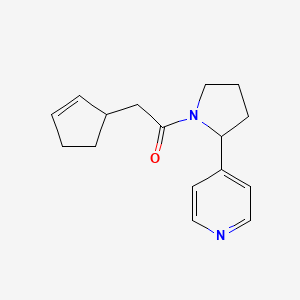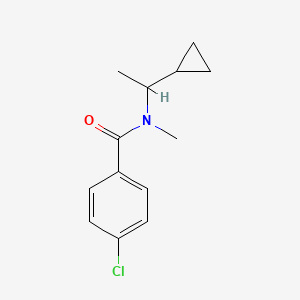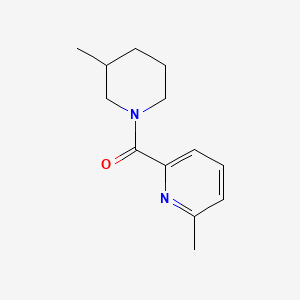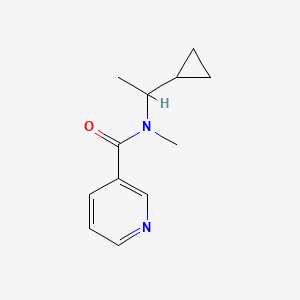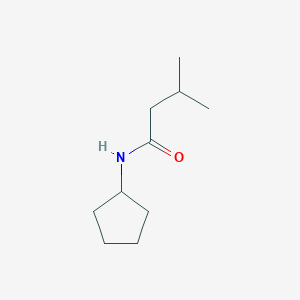![molecular formula C13H18N2O B7493587 cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
作用机制
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone acts as a competitive antagonist of the CRF receptor, specifically targeting the CRF1 receptor subtype. The CRF system is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. By blocking the CRF1 receptor, cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone can inhibit the release of cortisol and other stress hormones, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These include:
- Reducing anxiety-like behavior in animal models
- Reducing depressive-like behavior in animal models
- Reducing drug-seeking behavior in animal models of addiction
- Reducing stress-induced activation of the HPA axis
- Modulating the immune system and inflammation
实验室实验的优点和局限性
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has several advantages as a tool in basic research. It is highly selective for the CRF1 receptor subtype, allowing for specific investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to administer, with both systemic and central routes of administration available.
One limitation of cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is its relatively short half-life, which may require frequent dosing in some experiments. Additionally, as with any pharmacological tool, it is important to carefully consider the potential off-target effects and interpret the results in the context of the known pharmacology of the drug.
未来方向
Could include exploring the potential involvement of the CRF system in conditions such as chronic pain, neurodegenerative diseases, and metabolic disorders.
Conclusion
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is a small molecule antagonist of the CRF1 receptor with potential therapeutic applications in a variety of conditions. Its mechanism of action involves inhibition of the HPA axis and the stress response, leading to anxiolytic and antidepressant effects. While it has several advantages as a tool in basic research, careful consideration of its limitations and off-target effects is necessary. Future research could focus on further elucidating the mechanisms underlying its effects and identifying potential biomarkers for patient selection and monitoring.
合成方法
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone is typically synthesized using a multi-step process involving the reaction of a cyclobutene derivative with a pyrrolopyrazine derivative. The final product is then purified using column chromatography. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.
科学研究应用
Cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of conditions, including anxiety, depression, addiction, and stress-related disorders. It has also been used as a tool in basic research to investigate the role of the CRF system in various physiological and pathological processes.
属性
IUPAC Name |
cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-12-6-3-7-14(12)8-9-15(10)13(16)11-4-2-5-11/h3,6-7,10-11H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYNSPLVPRKYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


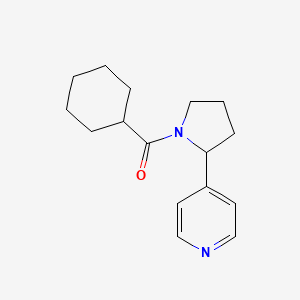


![N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7493538.png)

